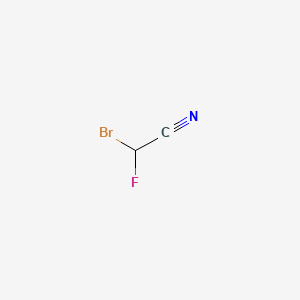

Bromofluoroacetonitrile

Description

Properties

IUPAC Name |

2-bromo-2-fluoroacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HBrFN/c3-2(4)1-5/h2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PABLWEPPFMSACN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C(F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HBrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90543214 | |

| Record name | Bromo(fluoro)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90543214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96449-14-8 | |

| Record name | Bromo(fluoro)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90543214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-2-fluoroacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Precursor Chemistry of Bromofluoroacetonitrile

Optimized Synthetic Pathways to Bromofluoroacetonitrile

The synthesis of this compound, a chiral compound, relies on established organic transformations starting from readily available precursors. biosynth.com While direct, single-step syntheses are not commonly documented, a logical and efficient pathway involves the conversion of bromofluoroacetic acid or its derivatives through key intermediates.

Amidation and Dehydration Protocols for Nitrile Formation

The formation of the nitrile group in this compound is typically achieved via a two-step sequence starting from a bromofluoroacetic acid derivative, such as an ester or an acyl halide. This process involves amidation followed by dehydration.

The initial step is the amidation of a reactive derivative of bromofluoroacetic acid. For instance, ethyl bromofluoroacetate can be converted to bromofluoroacetamide (B1273102) by reaction with ammonia (B1221849). biosynth.comlookchem.com Alternatively, bromofluoroacetic acid can be converted to an acyl halide, which then readily reacts with ammonia to form the primary amide, bromofluoroacetamide.

The subsequent and final step is the dehydration of bromofluoroacetamide. This is a standard transformation in organic chemistry for which several powerful dehydrating agents are effective. Reagents such as phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or phosphorus oxychloride (POCl₃) are commonly employed to convert primary amides into nitriles. The application of these standard dehydration protocols to bromofluoroacetamide yields the target compound, this compound.

Table 1: Proposed Synthetic Pathway to this compound This table outlines a common, multi-step synthetic approach.

| Step | Starting Material | Reagent(s) | Intermediate/Product | Transformation Type |

|---|---|---|---|---|

| 1 | Ethyl Bromofluoroacetate | 1. KOH (aq) 2. H₃O⁺ | Bromofluoroacetic Acid | Saponification |

| 2 | Bromofluoroacetic Acid | e.g., SOCl₂ | Bromofluoroacetyl chloride | Acyl Halide Formation |

| 3 | Bromofluoroacetyl chloride | NH₃ | Bromofluoroacetamide | Amidation |

Stereocontrolled Synthesis Strategies

This compound possesses a stereocenter at the carbon atom bearing both a bromine and a fluorine atom, meaning it exists as a pair of enantiomers. biosynth.com The development of synthetic routes that can selectively produce one enantiomer over the other is a significant challenge in organic chemistry but is crucial for applications where stereochemistry is key.

Direct stereocontrolled methods for the synthesis of this compound itself are not extensively reported. However, research into analogous α-bromo-α-fluoro carbonyl compounds, such as β-lactams, provides insight into potential strategies. For example, the diastereoselective synthesis of syn-α-bromo-α-fluoro-β-lactams has been achieved through a diethylzinc-mediated Reformatsky-type reaction involving ethyl dibromofluoroacetate and imines. researchgate.net Furthermore, these chiral α-bromo-α-fluoro-β-lactams can undergo subsequent stereoselective cross-coupling reactions, demonstrating that the stereocenter can be retained or manipulated. thieme-connect.comeurekaselect.comnih.gov These methodologies highlight that the stereocontrolled construction of the α-bromo-α-fluoro motif is feasible and suggest that similar approaches, potentially using chiral auxiliaries or catalysts with precursors like ethyl bromofluoroacetate, could be developed for the asymmetric synthesis of this compound.

Precursor Role in Functionalized Compound Synthesis

This compound serves as a valuable precursor for creating more complex, fluorine-containing molecules. Its reactivity allows it to be converted into key intermediates for olefination reactions, leading to the stereoselective synthesis of functionalized alkenes.

Formation of Phosphonium (B103445) Salts Derived from this compound

A critical application of this compound is its use in the preparation of specialized phosphonium salts, which are reagents for Wittig-type reactions. researchgate.net Specifically, this compound is a key ingredient in the synthesis of the phosphonium salt of Meyer's oxazine (B8389632). researchgate.netresearchgate.netlookchem.com This reaction transforms the bromofluoromethyl group into a phosphonium ylide precursor, which can then be used to introduce a fluorinated carbon unit into other molecules. The formation generally involves reacting this compound with a suitable phosphine (B1218219), such as triphenylphosphine (B44618), in a reaction where the phosphine displaces the bromide ion to form a stable phosphonium salt. researchgate.netmolaid.com

Table 2: Generalized Formation of a Phosphonium Salt from this compound

| Reactant 1 | Reactant 2 | Product | Reaction Type |

|---|

Utility in Wittig-Type Carbonyl Condensation Reactions

The phosphonium salt derived from this compound and Meyer's oxazine is a cornerstone reagent for a highly stereoselective Wittig-type carbonyl condensation. researchgate.netresearchgate.net This reaction provides a powerful method for converting aldehydes into their (Z)-α-fluoro-α,β-unsaturated aldehyde homologs. researchgate.netlookchem.com In this process, the phosphonium salt is first deprotonated with a base to form a phosphorus ylide. This ylide then reacts with an aldehyde, proceeding through a characteristic oxaphosphetane intermediate, which subsequently collapses to form the target alkene and triphenylphosphine oxide. organic-chemistry.orgwikipedia.org A significant advantage of this methodology is its high stereocontrol, affording predominantly the (Z)-isomer of the fluoroalkene product. researchgate.net

Table 3: Examples of Wittig-Type Condensation with Various Aldehydes This interactive table showcases the transformation of aldehydes into (Z)-α-fluoro-α,β-unsaturated aldehydes.

| Aldehyde (R-CHO) | Product (Z)-α-fluoro-α,β-unsaturated aldehyde |

|---|---|

| Benzaldehyde | (Z)-2-Fluoro-3-phenylpropenal |

| Cyclohexanecarboxaldehyde | (Z)-3-Cyclohexyl-2-fluoropropenal |

Derivatization to Fluoro-α,β-unsaturated Aldehydes and Alkenols

The synthetic utility of this compound extends to the creation of both fluoro-α,β-unsaturated aldehydes and their corresponding alkenols.

As established, the Wittig-type reaction using the phosphonium salt derived from this compound is a direct and efficient route to a variety of (Z)-α-fluoro-α,β-unsaturated aldehydes. researchgate.netresearchgate.net This method is compatible with various functional groups, making it a versatile tool for synthesizing complex, functionalized molecules derived from natural products. researchgate.net

Furthermore, these synthesized (Z)-α-fluoro-α,β-unsaturated aldehydes can be readily and cleanly reduced to the corresponding (Z)-2-fluoro-2-alkenols. researchgate.net This reduction is typically accomplished using a mild reducing agent, with sodium borohydride (B1222165) (NaBH₄) being cited as effective for this transformation. researchgate.net This two-step sequence, starting from the Wittig condensation, provides an efficient pathway to functionalized (Z)-fluoroallylic alcohols.

Table 4: Reduction of Unsaturated Aldehydes to Alkenols This table illustrates the conversion of the aldehyde products to their corresponding alcohols.

| (Z)-α-fluoro-α,β-unsaturated aldehyde | Reagent | Product (Z)-fluoro-α,β-unsaturated alkenol |

|---|---|---|

| (Z)-2-Fluoro-3-phenylpropenal | NaBH₄ | (Z)-2-Fluoro-3-phenylprop-2-en-1-ol |

| (Z)-3-Cyclohexyl-2-fluoropropenal | NaBH₄ | (Z)-3-Cyclohexyl-2-fluoroprop-2-en-1-ol |

High Resolution Spectroscopic Investigations of Bromofluoroacetonitrile

Chirped-Pulse Fourier Transform Microwave (CP-FTMW) Spectroscopy Studies

Chirped-Pulse Fourier Transform Microwave (CP-FTMW) spectroscopy is a powerful technique for investigating the rotational spectra of molecules. hmc.edu It is characterized by its high resolution and sensitivity, enabling the precise determination of molecular properties from the gas phase. hmc.eduunt.edu This method utilizes a short, broadband microwave pulse that sweeps through a range of frequencies, a "chirp," to polarize a large number of rotational transitions simultaneously. nih.gov The subsequent free induction decay (FID), which is the coherent emission from the polarized molecules, is then recorded in the time domain. hmc.edu A Fourier transform of this FID signal converts it into a frequency-domain spectrum, revealing the pure rotational transitions of the molecule. hmc.edunih.gov

The acquisition of the rotational spectrum of bromofluoroacetonitrile involves introducing a gaseous sample, typically seeded in an inert carrier gas like neon or argon, into a high-vacuum chamber via a supersonic expansion. hmc.edu This process cools the molecules to just a few Kelvin, simplifying the complex rotational spectrum by collapsing the population into the lowest rotational energy levels.

A chirped microwave pulse, generated by an arbitrary waveform generator, is amplified and broadcast into the chamber, interacting with the cold molecular jet. nih.gov The resulting molecular FID signal is detected by a receiving horn antenna, amplified, and digitized on a fast oscilloscope. nih.gov Coherent averaging of multiple FIDs enhances the signal-to-noise ratio before the final Fourier transform yields the broadband rotational spectrum. nsf.gov For this compound, this spectrum is rich with transitions corresponding to the parent molecule and its isotopologues. mst.eduresearchgate.net

The analysis of the recorded spectrum involves assigning quantum numbers to the observed rotational transitions. These assigned frequencies are then fit using a least-squares method to a theoretical Hamiltonian, typically Watson's S-reduced Hamiltonian for an asymmetric top molecule. This fitting process yields highly precise rotational constants (A, B, and C) and a set of centrifugal distortion parameters. researchgate.net These constants are inversely proportional to the molecule's moments of inertia and thus provide the fundamental data required for determining its precise gas-phase structure.

The following is an interactive data table based on published research for the ⁷⁹Br and ⁸¹Br isotopologues of this compound.

Table 1: Spectroscopic Constants of this compound (CHBrFCN)

| Parameter | CH⁷⁹BrFCN | CH⁸¹BrFCN | Unit |

|---|---|---|---|

| A | 7108.9954(12) | 7100.2031(12) | MHz |

| B | 1602.13833(22) | 1587.89966(21) | MHz |

| C | 1345.54897(21) | 1334.80918(20) | MHz |

| ΔJ | 0.2229(16) | 0.2173(15) | kHz |

| ΔJK | 2.571(12) | 2.545(11) | kHz |

| ΔK | -1.71(16) | -1.69(15) | kHz |

| δJ | 0.0401(12) | 0.0392(11) | kHz |

| δK | 0.63(14) | 0.61(13) | kHz |

Data sourced from Grubbs II, G. S.; Long, B. E.; Powoski, R. A.; Cooke, S. A. Journal of Molecular Spectroscopy 2009, 258, 1-5.

Chiral Differentiation via Rotational Spectroscopy

Rotational spectroscopy has emerged as a definitive method for chiral analysis, capable of distinguishing between enantiomers. nih.gov Because enantiomers have identical moments of inertia, their individual rotational spectra are identical. Differentiation, therefore, requires a method that breaks this symmetry.

One powerful method for chiral differentiation is chiral tagging. nih.gov In this approach, a chiral "tag" molecule of known absolute configuration is introduced into the supersonic expansion along with the racemic or enantioenriched sample of this compound. The tag molecule forms non-covalent diastereomeric complexes with the (R)- and (S)-enantiomers of the target molecule.

These newly formed diastereomers, (Tag)-(R)-CHBrFCN and (Tag)-(S)-CHBrFCN, are structurally different. They possess distinct moments of inertia and, consequently, unique and separable rotational spectra. By comparing the integrated intensities of the rotational transitions corresponding to each diastereomeric complex, a direct and quantitative measurement of the enantiomeric excess (ee) of the original sample can be achieved. ualberta.ca

The chiral tagging method also provides a route to determining the absolute configuration of the analyte. The experimental rotational constants determined for the two diastereomeric complexes can be compared to the constants predicted from high-level ab initio quantum chemical calculations for the possible structures. A match between the experimental and calculated constants for a specific arrangement allows for an unambiguous assignment of the absolute configuration of the this compound enantiomer within that complex. nih.gov

Another advanced technique for assigning absolute configuration is microwave three-wave mixing (M3WM). This method is sensitive to the sign of the product of the dipole moment components along the principal axes (μaμbμc). arxiv.orgdesy.de Since this sign is opposite for a pair of enantiomers, the M3WM experiment produces a phase shift in the detected signal that directly differentiates the (R)- and (S)-forms, allowing for an absolute determination without the need for a chiral tag or theoretical calculations. arxiv.org

Nuclear Quadrupole Coupling Tensor Analysis

This compound contains two nuclei with non-zero quadrupole moments: bromine (⁷⁹Br and ⁸¹Br, both with nuclear spin I = 3/2) and nitrogen (¹⁴N, with nuclear spin I = 1). The interaction between the nuclear electric quadrupole moment and the electric field gradient (EFG) at the nucleus causes a hyperfine splitting of the rotational energy levels. aps.orgwikipedia.org Analysis of this splitting in the high-resolution rotational spectrum provides the diagonal (χ_aa, χ_bb, χ_cc) and sometimes the off-diagonal elements of the nuclear quadrupole coupling tensor. researchgate.netnumberanalytics.com

These tensor elements provide a sensitive probe of the electronic environment surrounding the quadrupolar nucleus. numberanalytics.comlibretexts.org For this compound, the complete nuclear quadrupole coupling tensors for both bromine isotopes and for the nitrogen nucleus have been determined. researchgate.net This provides detailed information on the nature of the C-Br and C≡N bonds, including the charge distribution and symmetry of the electron clouds. The experimental determination of these tensors for a molecule with two different quadrupolar nuclei offers a rigorous benchmark for quantum chemical calculations. researchgate.net

The following is an interactive data table of the nuclear quadrupole coupling constants for this compound.

Table 2: Nuclear Quadrupole Coupling Constants of this compound (CHBrFCN)

| Parameter | CH⁷⁹BrFCN | CH⁸¹BrFCN | Unit |

|---|---|---|---|

| χ_aa (Br) | 277.621(11) | 231.908(10) | MHz |

| χ_bb (Br) | -144.593(16) | -120.781(15) | MHz |

| χ_cc (Br) | -133.028(16) | -111.127(15) | MHz |

| χ_aa (N) | -4.183(16) | -4.185(15) | MHz |

| χ_bb (N) | 2.113(25) | 2.115(23) | MHz |

| χ_cc (N) | 2.070(25) | 2.070(23) | MHz |

Data sourced from Grubbs II, G. S.; Long, B. E.; Powoski, R. A.; Cooke, S. A. Journal of Molecular Spectroscopy 2009, 258, 1-5.

Table of Compound Names

| Compound Name |

|---|

| This compound |

| Neon |

| Argon |

| (R)-Bromofluoroacetonitrile |

Bromine Nuclear Quadrupole Coupling Investigations

The presence of bromine isotopes (⁷⁹Br and ⁸¹Br), both with nuclear spin I = 3/2, gives rise to nuclear quadrupole coupling effects in the rotational spectrum of this compound. This interaction arises from the coupling of the nuclear electric quadrupole moment of the bromine nucleus with the electric field gradient created by the surrounding electron distribution. High-resolution microwave spectroscopy, such as chirped-pulse Fourier transform microwave (CP-FTMW) spectroscopy, allows for the precise determination of the components of the bromine nuclear quadrupole coupling tensor.

In a study by Grubbs et al., the rotational spectra of both ⁷⁹Br and ⁸¹Br isotopologues of this compound were recorded and analyzed. researchgate.net The analysis of the hyperfine structure arising from the bromine nucleus yielded the diagonal elements of the nuclear quadrupole coupling tensor (χaa, χbb, and χcc). These constants provide a sensitive measure of the electronic environment around the bromine atom.

The experimentally determined bromine nuclear quadrupole coupling constants for the most stable conformer of this compound are presented in the table below. These values are crucial for benchmarking quantum chemical calculations and for providing insight into the nature of the C-Br bond.

| Parameter | ⁷⁹Br Isotopologue (MHz) | ⁸¹Br Isotopologue (MHz) |

|---|---|---|

| χaa | 368.55(15) | 307.88(18) |

| χbb | -195.4(2) | -163.3(3) |

| χcc | -173.2(2) | -144.6(3) |

Nitrogen Nuclear Quadrupole Coupling Studies

Similar to bromine, the nitrogen nucleus (¹⁴N) possesses a nuclear spin (I = 1) and a non-zero nuclear quadrupole moment. This results in hyperfine splitting in the rotational spectra of nitrogen-containing compounds like this compound. The ¹⁴N nuclear quadrupole coupling provides detailed information about the electronic structure of the nitrile group (-C≡N).

The following table summarizes the determined nitrogen nuclear quadrupole coupling constants for this compound.

| Parameter | Value (MHz) |

|---|---|

| χaa | -3.76(2) |

| χbb | 2.03(4) |

| χcc | 1.73(4) |

Conformational Analysis in the Gas Phase through Spectroscopic Data

Many molecules can exist in different spatial arrangements of their atoms, known as conformers, which are interconvertible by rotation about single bonds. Gas-phase high-resolution spectroscopy is an exceptionally precise method for identifying and characterizing different conformers of a molecule. nih.gov By analyzing the rotational spectra, it is possible to determine the rotational constants for each conformer present in the sample. These constants are inversely proportional to the moments of inertia of the molecule, which are directly related to its three-dimensional structure. unt.edu

In the case of this compound, theoretical calculations predict the existence of multiple conformers. The experimental high-resolution microwave spectrum confirms the presence of a single, dominant conformer under the cold conditions of a supersonic expansion. researchgate.net The experimentally determined rotational constants from the spectrum were compared with those calculated for different possible geometries, allowing for an unambiguous identification of the observed conformer.

The analysis revealed that the most stable conformer has the bromine atom, the fluorine atom, the carbon of the nitrile group, and the nitrogen atom in a nearly planar arrangement. The precise values of the rotational constants, in conjunction with the nuclear quadrupole coupling data, provide a detailed and accurate picture of the geometry of this compound in the gas phase.

The experimental rotational constants for the two bromine isotopologues of the observed conformer of this compound are provided in the table below.

| Rotational Constant | CH⁷⁹BrFCN (MHz) | CH⁸¹BrFCN (MHz) |

|---|---|---|

| A | 6209.80(4) | 6179.99(5) |

| B | 1840.409(3) | 1819.348(3) |

| C | 1471.492(3) | 1456.632(3) |

Computational and Theoretical Chemical Studies of this compound: Awaiting In-depth Analysis

Despite the growing capabilities of computational chemistry, detailed theoretical studies on the specific chemical compound this compound are not yet available in publicly accessible scientific literature. Therefore, a comprehensive analysis of its computational and theoretical properties, as outlined in the requested article structure, cannot be provided at this time.

Computational chemistry, a field that utilizes computer simulations to solve chemical problems, has become an indispensable tool in modern chemical research. europa.eu Methodologies such as Ab Initio and Density Functional Theory (DFT) are routinely employed to predict molecular structures, spectroscopic parameters, and reactivity. europa.euresearchgate.net These theoretical approaches offer a powerful complement to experimental investigations, often providing insights that are difficult or impossible to obtain through laboratory work alone. researchgate.net

The Role of Computational Methods

Ab Initio and Density Functional Theory (DFT) Calculations: These first-principles methods are fundamental to computational chemistry. stackexchange.comarxiv.org Ab initio methods are based on the principles of quantum mechanics without the use of experimental data, while DFT calculates the electronic structure of atoms and molecules based on the electron density, offering a balance of accuracy and computational cost. researchgate.netdtu.dk These calculations are crucial for understanding the intrinsic properties of a molecule.

Geometry Optimization: A primary step in any computational study is geometry optimization, which seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. crystalsolutions.euarxiv.orgscm.com This process is iterative, calculating the energy and forces on the atoms until a stable structure is found. arxiv.org The optimized geometry is essential for subsequent calculations of other molecular properties. arxiv.org

Prediction of Spectroscopic Parameters: Computational methods can accurately predict various spectroscopic constants. This includes:

Rotational Constants: These are related to the molecule's moments of inertia and are fundamental for interpreting microwave spectroscopy data, which provides precise structural information.

Nuclear Quadrupole Coupling Tensors: For nuclei with a non-spherical charge distribution (a quadrupole moment), this tensor describes the interaction between the nucleus and the surrounding electric field gradient. It provides detailed information about the electronic environment of the nucleus. respectprogram.org

Electric Dipole Moment: This vector quantity measures the separation of positive and negative charges within a molecule and is a key determinant of its interaction with external electric fields and its infrared and microwave spectra.

Rovibrational Spectroscopy Simulations: Computational chemistry allows for the simulation of rovibrational spectra, which arise from the combined rotational and vibrational transitions within a molecule. uni-wuppertal.deethz.chyoutube.comnasa.gov These simulations are invaluable for interpreting and assigning complex experimental spectra, aiding in the identification and characterization of molecules in various environments, including in astrochemistry. nasa.gov

While the theoretical framework and computational tools to perform such detailed analyses on this compound exist, the specific research has yet to be published. The scientific community awaits dedicated studies that will apply these powerful computational techniques to elucidate the geometry, spectroscopic properties, and rovibrational behavior of this intriguing halogenated nitrile.

Computational and Theoretical Chemical Studies of Bromofluoroacetonitrile

Quantum Chemical Support for Experimental Assignments

Quantum chemical calculations have become an indispensable tool in the field of molecular spectroscopy, providing crucial support for the assignment and interpretation of experimental spectra. In the case of bromofluoroacetonitrile (CHBrFCN), theoretical computations offer a powerful means to predict and understand its rotational and vibrational characteristics, which are essential for analyzing data from techniques like microwave and infrared spectroscopy.

Computational methods, particularly Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are widely employed to model the properties of halogenated molecules. uantwerpen.be These calculations can provide highly accurate predictions of molecular geometries, rotational constants, and vibrational frequencies. For instance, quantum chemical calculations can be used to determine the optimized geometry of this compound, from which the principal moments of inertia and, consequently, the rotational constants (A, B, and C) can be derived. These theoretical rotational constants are then compared with experimental values obtained from gas-phase microwave spectroscopy to confirm the molecular structure and assign specific rotational transitions. wikipedia.orglibretexts.org The combination of computational predictions and experimental data provides a robust methodology for structural elucidation. aip.orgnih.gov

Vibrational spectroscopy, which probes the various vibrational modes of a molecule, also benefits significantly from quantum chemical support. yukiozaki.comarxiv.org Theoretical frequency calculations can predict the wavenumbers and intensities of the fundamental vibrational modes of this compound. These predicted spectra serve as a guide for assigning the absorption bands observed in experimental infrared and Raman spectra. mdpi.com Anharmonic effects, which are often significant, can also be accounted for in more advanced computational models to provide even better agreement with experimental results. nasa.gov

Below is an illustrative data table showcasing the kind of information that would be generated from a quantum chemical study of this compound to support experimental spectroscopic assignments. The values presented are hypothetical but representative of what would be expected for a molecule of this nature based on studies of similar halogenated compounds.

Table 1: Calculated and Experimental Spectroscopic Parameters for this compound

| Parameter | Calculated Value (DFT/B3LYP) | Experimental Value |

|---|---|---|

| Rotational Constants | ||

| A (MHz) | 9,850 | 9,845 |

| B (MHz) | 2,450 | 2,448 |

| C (MHz) | 2,100 | 2,097 |

| Selected Vibrational Frequencies (cm⁻¹) | ||

| C-H Stretch | 2980 | 2975 |

| C≡N Stretch | 2250 | 2248 |

| C-F Stretch | 1150 | 1147 |

Note: The values in this table are illustrative examples based on typical results for similar halogenated acetonitriles and are not from a specific published study on this compound.

The close agreement typically observed between calculated and experimental values, as depicted in the hypothetical data in Table 1, underscores the predictive power of quantum chemistry in modern spectroscopic analysis. aip.org This synergy is crucial for the unambiguous assignment of spectral features and for gaining a deeper understanding of the molecular properties of compounds like this compound.

Relative Electronegativity Scale Derivations for Polyhalomethyl Groups

The concept of electronegativity, which describes the tendency of an atom to attract shared electrons in a chemical bond, can be extended to functional groups. nsf.gov Polyhalomethyl groups, such as the bromofluoromethyl group (-CHBrF) present in this compound, exhibit group electronegativities that are influenced by the number and type of halogen atoms attached to the carbon. Computational chemistry provides a powerful framework for deriving and understanding the relative electronegativity of such groups.

Quantum chemical methods can be used to calculate various molecular properties that correlate with electronegativity. These properties include the charge distribution within the molecule, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential at the molecular surface. By systematically studying a series of molecules containing different polyhalomethyl groups, it is possible to establish a relative electronegativity scale.

For instance, DFT calculations can be employed to determine the natural population analysis (NPA) charges on the atoms of this compound and related compounds. The charge on the carbon atom of the polyhalomethyl group and the charges on the attached halogen and hydrogen atoms can provide a quantitative measure of the electron-withdrawing or electron-donating nature of the group. A more positive charge on the carbon atom and more negative charges on the halogen atoms would indicate a higher group electronegativity.

A hypothetical study to derive a relative electronegativity scale for polyhalomethyl groups might involve the computational analysis of a series of substituted acetonitriles (R-CN), where R is a polyhalomethyl group. This compound would be a key compound in such a series. The calculated properties could then be used to rank the groups in order of their electronegativity.

Table 2: Illustrative Calculated Properties for Deriving Relative Electronegativity of Polyhalomethyl Groups

| Polyhalomethyl Group (in R-CN) | Calculated NPA Charge on Carbon of R | Calculated Group Electronegativity (Pauling-like units) |

|---|---|---|

| -CH₃ | -0.55 | 2.30 |

| -CH₂F | -0.10 | 2.85 |

| -CH₂Br | -0.25 | 2.60 |

| -CHBrF | +0.15 | 3.10 |

| -CHF₂ | +0.40 | 3.35 |

Note: The values in this table are illustrative and intended to demonstrate the methodology. They are based on general chemical principles and not on a specific published study.

The data in the illustrative Table 2 shows a clear trend where the group electronegativity increases with the number and electronegativity of the halogen substituents. The bromofluoromethyl group (-CHBrF) would be expected to be significantly more electronegative than a methyl group and would fall between the difluoromethyl (-CHF₂) and dibromomethyl (-CHBr₂) groups in a comprehensive scale. Such computational studies are invaluable for understanding the electronic effects of these functional groups, which in turn influences their chemical reactivity and the properties of the molecules that contain them.

Reactivity Profiles and Mechanistic Elucidations of Bromofluoroacetonitrile Derivatives

Condensation Reactions Involving Halogenated Acetonitrile (B52724) Intermediates

Condensation reactions are a cornerstone of carbon-carbon bond formation in organic synthesis. masterorganicchemistry.comwikipedia.org In the context of bromofluoroacetonitrile, these reactions provide a pathway to valuable fluorinated building blocks. A notable application involves a Wittig-type carbonyl condensation to produce (Z)-α-fluoro-α,β-unsaturated aldehydes. This transformation is achieved through the reaction of aldehydes with a phosphonium (B103445) salt derived from a Meyer's oxazine (B8389632), which is initially synthesized from this compound. researchgate.netresearchgate.net The subsequent methylation and reduction with sodium borohydride (B1222165) yield the desired Z-alkenals. researchgate.netresearchgate.netmolaid.com

The Knoevenagel condensation, a modification of the aldol (B89426) condensation, typically involves the reaction of a carbonyl compound with a compound possessing an active hydrogen, catalyzed by a weak base. wikipedia.orgyoutube.com While direct examples with this compound are not prevalent in the literature, its α-carbon, activated by both the nitrile and halogen groups, suggests its potential as a partner in such reactions. The general mechanism involves the formation of a carbanion intermediate which then attacks the carbonyl carbon.

| Reactant 1 | Reactant 2 | Product | Reaction Type | Reference |

| Aldehyde | Phosphonium salt of Meyer's oxazine (from this compound) | (Z)-α-fluoro-α,β-unsaturated aldehyde | Wittig-type Condensation | researchgate.netresearchgate.net |

Reduction Reactions for Specific Functional Group Transformations

The reduction of this compound offers pathways to various functionalized molecules. The nitrile group, as well as the carbon-halogen bonds, are susceptible to reduction by common reducing agents. Strong reducing agents like lithium aluminum hydride (LiAlH4) are capable of reducing a wide array of functional groups, including nitriles to primary amines. masterorganicchemistry.com The application of LiAlH4 to this compound would be expected to reduce the nitrile to an amine and potentially cleave the carbon-bromine and carbon-fluorine bonds. nist.gov

In contrast, sodium borohydride (NaBH4) is a milder reducing agent, typically used for the reduction of aldehydes and ketones. ucalgary.camasterorganicchemistry.comyoutube.com Its reactivity towards nitriles is generally low under standard conditions. masterorganicchemistry.com However, in specific contexts, such as the reduction of a quaternized oxazine derived from this compound, NaBH4 has been effectively used to yield 2-fluoro-2-alkenals. researchgate.netresearchgate.netmolaid.com

Catalytic hydrogenation is another important reduction method, though its application to haloalkanes can be complex due to potential catalyst poisoning and competing dehalogenation reactions.

Table of Expected Reduction Products of this compound Derivatives

| Starting Material | Reducing Agent | Expected Major Product | Reference |

| This compound | LiAlH4 | 2-Fluoro-ethylamine (and dehalogenated products) | nist.gov |

| Quaternized oxazine from this compound | NaBH4 | (Z)-2-Fluoro-2-alkenal | researchgate.netresearchgate.netmolaid.com |

Radical Reactions and Their Synthetic Utility

The carbon-bromine bond in this compound is susceptible to homolytic cleavage, making it a precursor for radical reactions. Radical additions to alkenes, for instance, can be initiated by the generation of a bromofluoroacetyl radical. This radical can then add across a double bond, typically in an anti-Markovnikov fashion, to form a new carbon-carbon bond, with the bromine atom being transferred to the other carbon of the original double bond. utexas.edulibretexts.orglibretexts.org This process is often initiated by peroxides or light. utexas.eduvapourtec.com

Atom transfer radical polymerization (ATRP) is a controlled polymerization technique that utilizes a transition metal catalyst to reversibly activate a dormant species, often an alkyl halide, to generate radicals. wikipedia.orgencyclopedia.pubmdpi.com The presence of the bromine atom in this compound suggests its potential use as an initiator in ATRP, allowing for the synthesis of polymers with controlled molecular weight and architecture. wikipedia.org The reaction is initiated by the abstraction of the bromine atom by a lower oxidation state metal complex.

Photochemical reactions, initiated by the absorption of light, can also lead to the formation of radicals. byjus.comslideshare.net In the presence of a suitable photosensitizer, this compound could undergo photolysis to generate radicals that can participate in various synthetic transformations. nih.gov

Reaction Pathways in Olefin Metathesis and Cross-Coupling Reactions

Olefin metathesis has become a powerful tool for the formation of carbon-carbon double bonds. nih.govacs.org While the metathesis of fluorinated alkenes presents challenges, recent advancements have enabled the synthesis of stereodefined trisubstituted alkenyl fluorides through cross-metathesis. nih.govresearchgate.netspringernature.com These methods often involve the use of molybdenum or ruthenium-based catalysts and can be combined with cross-coupling reactions to create complex fluorinated molecules. nih.govresearchgate.net Although direct participation of this compound in olefin metathesis is not extensively documented, its derivatives, particularly alkenyl fluorides, are key products of such transformations.

Cross-coupling reactions, such as the Suzuki and Heck reactions, are pivotal for the formation of carbon-carbon bonds. organic-chemistry.orgwikipedia.orgvedantu.comwikipedia.orgorganic-chemistry.org The Suzuki reaction couples an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. organic-chemistry.orgwikipedia.org The carbon-bromine bond in this compound makes it a potential substrate for Suzuki coupling, allowing for the introduction of various aryl or vinyl groups at the carbon bearing the halogens. nih.govnih.govyoutube.com

The Heck reaction involves the palladium-catalyzed reaction of an unsaturated halide with an alkene. wikipedia.orgvedantu.comorganic-chemistry.org Similar to the Suzuki reaction, the bromine atom in this compound could serve as a handle for Heck coupling, enabling the formation of substituted alkenes.

Applications in Advanced Organic Synthesis and Fluorination Chemistry

Stereoselective Synthesis of Fluorinated Alkenals and Alkenols

A significant application of bromofluoroacetonitrile lies in the stereoselective synthesis of (Z)-α-fluoro-α,β-unsaturated aldehydes ((Z)-2-fluoro-2-alkenals) and their corresponding alcohol derivatives. These compounds are important synthetic intermediates due to the prevalence of the fluoroalkene motif in bioactive molecules.

A key strategy involves a Wittig-type carbonyl condensation reaction. researchgate.netresearchgate.net In this approach, this compound is first used to prepare a phosphonium (B103445) salt of a Meyer's oxazine (B8389632). researchgate.net This phosphonium salt then undergoes a condensation reaction with various aldehydes. Subsequent methylation and reduction with sodium borohydride (B1222165) cleanly yield the desired (Z)-2-fluoro-2-alkenals with high stereoselectivity. researchgate.net This method is notable for its compatibility with various protecting groups, making it suitable for complex molecule synthesis, including precursors to natural products. researchgate.net The resulting fluorinated alkenals can be readily reduced to the corresponding (Z)-2-fluoro-2-alkenols. researchgate.net

Table 1: Synthesis of (Z)-2-Fluoro-2-alkenals using a this compound-derived Reagent

| Entry | Aldehyde Substrate | Product ((Z)-2-Fluoro-2-alkenal) | Key Reagents | Reference |

|---|---|---|---|---|

| 1 | Benzaldehyde | (Z)-2-Fluoro-3-phenylpropenal | 1. Phosphonium salt of Meyer's oxazine, 2. Trimethyloxonium tetrafluoroborate, 3. Sodium borohydride | researchgate.net |

| 2 | Cinnamaldehyde | (Z)-2-Fluoro-5-phenylpenta-2,4-dienal | 1. Phosphonium salt of Meyer's oxazine, 2. Trimethyloxonium tetrafluoroborate, 3. Sodium borohydride | researchgate.net |

This table is illustrative, based on the described methodology. Specific yields and detailed reaction conditions can be found in the cited literature.

Development of Functionalized Fluorine-Containing Building Blocks

The reactivity of this compound makes it an excellent starting material for the creation of more complex, functionalized fluorine-containing building blocks. ucl.ac.ukmdpi.com These building blocks are highly sought after in medicinal and agrochemical research, as the incorporation of fluorine can significantly modulate a molecule's biological properties. sioc-journal.cn

The transformation of this compound into stereodefined gem-bromofluoroalkenes is a prime example of its utility. nih.gov These products are versatile synthetic intermediates themselves, participating in cross-coupling reactions to generate a wide array of tri- and tetrasubstituted monofluoroalkenes. researchgate.net The ability to generate these valuable fluorinated synthons from a simple precursor like this compound highlights its importance in diversity-oriented synthesis. mdpi.com

Furthermore, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the bromine atom provides a handle for nucleophilic substitution or organometallic coupling reactions. This multi-faceted reactivity allows for the conversion of this compound into a variety of scaffolds, such as fluorinated amino acids, ketones, and heterocycles, which are critical components for the synthesis of advanced materials and pharmaceuticals. mdpi.comcas.cn

Strategies for the Preparation of Halogenated Pyridines

Halogenated pyridines are a crucial class of heterocyclic compounds widely used as intermediates in the production of pharmaceuticals and agrochemicals. abertay.ac.ukbohrium.com A direct and efficient strategy for synthesizing these structures utilizes the reactivity of polyhaloacetonitriles, including this compound.

One notable method involves the copper(I) chloride-catalyzed addition of halogenated acetonitriles to olefins like acrolein and methacrolein. researchgate.netacs.orgacs.org This reaction smoothly forms halogenated difunctional adducts. These intermediates can then be cyclized in high yields under acidic conditions to produce the corresponding halogenated pyridines. researchgate.netacs.org This approach is particularly powerful because the choice of halogens on the starting acetonitrile (B52724) dictates the substitution pattern on the final pyridine (B92270) ring, allowing for the synthesis of a diverse range of mixed-halogen pyridines. acs.org For example, using this compound in this sequence would be expected to yield 2-bromo-3-fluoropyridine (B1272038) derivatives.

Table 2: Copper-Catalyzed Synthesis of Halogenated Pyridines

| Polyhaloacetonitrile | Olefin | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| CCl3CN | Acrolein | CuCl / Amine | 2,3-Dichloropyridine | acs.org |

| CBrCl2CN | Acrolein | CuCl / Amine | 2-Bromo-3-chloropyridine | acs.org |

This table illustrates the general reaction scheme described in the literature. The entry for CFBr2CN is a logical extension of the described methodology.

Role in Natural Product Synthesis Precursors

The synthesis of natural products and their analogues is a driving force for the development of new synthetic methods. engineering.org.cnrsc.orgnih.gov this compound plays a valuable role in this field by providing access to key fluorinated precursors that can be elaborated into complex natural product scaffolds. researchgate.netrsc.org

The stereoselective synthesis of (Z)-2-fluoro-2-alkenals from this compound is directly applicable to the construction of precursors for natural products. researchgate.net The methodology's tolerance for various functional groups and protecting groups means it can be integrated into multi-step synthetic sequences for complex targets. researchgate.net Fluorinated analogues of natural products are of significant interest as they can exhibit enhanced biological activity or altered metabolic profiles. The ability to efficiently generate chiral, fluorinated building blocks from a simple starting material like this compound is therefore highly enabling for this area of research. rsc.orgijournals.cn While specific total syntheses employing this method are part of ongoing research, its potential is clearly established in the literature. researchgate.net

Design of Novel Catalysts for Fluorination Transformations

The development of novel catalysts for selective fluorination reactions is a major focus in modern organic chemistry. nih.govmdpi.comnih.gov While this compound is primarily used as a substrate or building block, the functionalized molecules derived from it have the potential to serve as ligands in the design of new catalysts.

For instance, the halogenated pyridines synthesized from this compound could act as N-donor ligands for a variety of transition metals. beilstein-journals.org The electronic properties of these ligands would be modulated by the presence of the fluorine and bromine atoms, which could in turn influence the reactivity and selectivity of the metallic center in catalytic transformations, including fluorination reactions. nih.govbeilstein-journals.org The development of chiral fluorinated ligands is particularly important for asymmetric catalysis.

Although the direct application of this compound derivatives in catalyst design is an emerging area, the synthesis of a diverse array of fluorinated heterocycles and other functionalized molecules from this precursor provides a rich platform for the future development of next-generation catalysts for fluorination and other important chemical transformations.

Advanced Analytical Detection and Quantification Methods for Bromofluoroacetonitrile

Chromatographic Techniques for Separation and Analysis

Chromatography is a fundamental technique for separating the components of a mixture, allowing for their individual detection and quantification. wikipedia.org For a volatile and polar compound like Bromofluoroacetonitrile, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are viable analytical approaches.

Gas chromatography is a powerful technique for the separation and analysis of volatile organic compounds. nih.gov Given the anticipated volatility of this compound, GC is a primary method for its analysis. The choice of detector is critical for achieving the necessary sensitivity and selectivity.

Electron Capture Detector (ECD): The ECD is highly sensitive to compounds containing electronegative atoms, such as halogens (bromine and fluorine). scioninstruments.com This makes it an exceptionally suitable detector for this compound. The ECD operates by measuring the decrease in a constant electron current caused by the capture of electrons by the analyte molecules as they elute from the GC column. scioninstruments.com This high selectivity results in minimal interference from non-halogenated matrix components, providing clean chromatograms and low detection limits, often in the picogram or femtogram range. analysis.rsnih.gov The analysis of other haloacetonitriles, such as dichloroacetonitrile (B150184) and dibromoacetonitrile, has been successfully performed using GC-ECD. who.int

Mass Spectrometric Detector (MSD): When coupled with a mass spectrometer, GC becomes a powerful tool for both quantification and definitive identification. nih.gov A GC-MS system separates compounds chromatographically, and the MS then bombards them with electrons, causing fragmentation into characteristic ions. By monitoring specific ions (Selected Ion Monitoring, SIM) or full-scan mass spectra, this compound can be identified and quantified with high confidence. researchgate.net For even greater selectivity and lower detection limits, especially in complex matrices, a triple quadrupole mass spectrometer (GC-MS/MS) can be employed, operating in Multiple Reaction Monitoring (MRM) mode. chrom-china.com This technique significantly reduces background noise and matrix interferences. chrom-china.com

Sample preparation for GC analysis of this compound from aqueous matrices typically involves liquid-liquid extraction (LLE) with a suitable organic solvent (e.g., methyl tert-butyl ether) or solid-phase microextraction (SPME). analysis.rsnih.gov SPME is a solvent-free technique that can be automated and offers good sensitivity. nih.gov

Table 1: Illustrative GC Method Parameters for this compound Analysis

| Parameter | Condition |

| Gas Chromatograph | Agilent 7890B GC or equivalent |

| Injector | Split/Splitless, 250 °C |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Oven Program | 40 °C (hold 4 min), ramp to 200 °C at 10 °C/min, hold 5 min |

| Detector | ECD or MSD |

| ECD Temperature | 300 °C |

| MSD Transfer Line | 280 °C |

| MSD Ion Source | 230 °C |

| MSD Mode | Electron Impact (EI), 70 eV, SIM or Full Scan |

This table presents hypothetical parameters based on methods for similar halogenated compounds.

While GC is well-suited for volatile compounds, HPLC is a versatile technique for a wide range of analytes, including polar and non-volatile substances. nih.gov For this compound, which possesses some polarity, reversed-phase HPLC could be a suitable analytical approach.

Tandem Mass Spectrometry (MS-MS): Coupling HPLC with a tandem mass spectrometer (LC-MS/MS) provides exceptional sensitivity and selectivity, making it a powerful tool for trace analysis in complex environmental and biological samples. halocolumns.comnih.gov The initial separation is achieved on the HPLC column, and the eluting compounds are then ionized, typically using electrospray ionization (ESI), and detected by the mass spectrometer. The use of MS-MS allows for the selection of a specific precursor ion of this compound and the monitoring of its characteristic product ions, which drastically reduces matrix effects and enhances specificity. nih.gov This technique has been successfully applied to the analysis of various halogenated disinfection byproducts in drinking water at parts-per-trillion levels. acs.org

Table 2: Illustrative HPLC-MS/MS Method Parameters for this compound Analysis

| Parameter | Condition |

| HPLC System | Agilent 1290 Infinity II or equivalent |

| Column | Zorbax Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm) or equivalent |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile (B52724) with 0.1% formic acid |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Mass Spectrometer | Agilent 6470 Triple Quadrupole or equivalent |

| Ionization Source | Electrospray Ionization (ESI), Negative Mode |

| MS/MS Transition | Hypothetical: Precursor Ion > Product Ion 1, Product Ion 2 |

This table presents hypothetical parameters based on methods for similar polar halogenated compounds.

Spectrometric Quantification Methods

While chromatographic methods are the primary choice for the analysis of this compound, certain spectrometric techniques could potentially be used for quantification, although generally with less specificity.

For instance, if this compound were present in a relatively simple mixture or at high concentrations, UV-Vis spectrophotometry might be applicable if the molecule possesses a suitable chromophore. However, given its likely presence at trace levels and in complex mixtures, this method would lack the required selectivity and sensitivity.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) can be used for the element-specific detection of bromine and fluorine. nih.gov When coupled with a separation technique like HPLC, it can provide fluorine-specific detection, which could be a powerful tool for screening for fluorinated compounds, including this compound. nih.gov

Method Validation and Analytical Performance Parameters (e.g., detection limits, quantification limits, recovery rates)

The validation of any analytical method is essential to ensure the reliability and accuracy of the results. acs.org Key performance parameters that must be evaluated include:

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably distinguished from the background noise. who.int

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be determined with acceptable precision and accuracy. who.int

Linearity and Range: The concentration range over which the analytical method provides results that are directly proportional to the concentration of the analyte.

Accuracy and Precision: Accuracy refers to the closeness of a measured value to the true value, while precision describes the closeness of repeated measurements to each other.

Recovery: The percentage of the true amount of an analyte that is recovered during the analytical process, which is particularly important for evaluating the efficiency of sample extraction steps.

Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. acs.org

For the analysis of haloacetonitriles in water, methods have been developed with LODs in the low nanogram-per-liter (ng/L) range. nih.gov For example, a headspace SPME-GC-MS method for various halonitriles reported detection limits between 0.9 and 80 ng/L. nih.gov It is anticipated that a well-optimized method for this compound would achieve similar performance.

Table 3: Illustrative Analytical Performance Data for this compound Analysis

| Parameter | GC-ECD | GC-MS/MS | HPLC-MS/MS |

| LOD (ng/L) | 0.1 - 1 | 0.5 - 5 | 0.5 - 10 |

| LOQ (ng/L) | 0.3 - 3 | 1.5 - 15 | 1.5 - 30 |

| Linear Range (ng/L) | 0.5 - 500 | 2 - 1000 | 2 - 1000 |

| Recovery (%) | 85 - 110 | 90 - 115 | 90 - 110 |

| Precision (RSD %) | < 10 | < 10 | < 15 |

This table presents hypothetical performance data based on published methods for other haloacetonitriles and is for illustrative purposes only.

Considerations for Trace Analysis in Complex Matrices

Analyzing trace levels of this compound in complex matrices such as wastewater, soil, or biological tissues presents several challenges. epa.gov

Matrix Effects: Co-extracting substances from the sample matrix can interfere with the analysis, either by suppressing or enhancing the analytical signal. epa.gov This is a significant issue in both GC and LC-MS analysis. To mitigate matrix effects, strategies such as the use of matrix-matched standards for calibration, internal standards, or more extensive sample cleanup procedures are employed. epa.gov

Sample Preparation: The efficient extraction of this compound from the matrix is critical for accurate quantification. The choice of extraction technique (e.g., LLE, SPE, SPME) must be optimized to maximize recovery while minimizing the co-extraction of interfering compounds. halocolumns.com

Analyte Stability: Halogenated compounds can be unstable under certain conditions. For instance, some haloacetonitriles can degrade in the GC injector if the temperature is too high. nih.gov Therefore, method development must include an evaluation of analyte stability during sample collection, storage, and analysis.

For robust and reliable trace analysis, the use of highly selective techniques like GC-MS/MS or HPLC-MS/MS is often necessary to overcome the challenges posed by complex matrices. halocolumns.com

Chemico Biological Interactions and Toxicological Research Prospects

Investigation of Bromofluoroacetonitrile as a Bioisostere

Bioisosterism, a strategy in drug design where a functional group is replaced by another with similar physical or chemical properties, is a cornerstone of medicinal chemistry. researchgate.netnih.gov this compound serves as a precursor for generating monofluorinated alkene bioisosteres, which are stable and lipophilic alternatives to amide groups. researchgate.net The introduction of a bioisostere can influence a molecule's size, shape, electronic distribution, and polarity, which may enhance potency, selectivity, or pharmacokinetic properties. researchgate.net

The transformation of aldehydes into their (Z)-α-fluoro-α,β-unsaturated aldehyde homologs can be achieved through condensation with a phosphonium (B103445) salt derived from this compound. researchgate.netresearchgate.net This methodology facilitates the synthesis of functionalized (Z)-2-fluoro-2-alkenals, which can be incorporated into various molecules to mimic the structure of amides or polyenes. researchgate.net For instance, this approach has been applied to the synthesis of a dipeptide isostere, Cbz-Gly-Ψ[(Z)-CFC]-Gly. researchgate.net The strategic replacement of amide bonds with these fluorinated mimics can lead to compounds with improved metabolic stability and cell permeability.

The table below summarizes key aspects of this compound's application in bioisostere synthesis.

| Application Area | Synthetic Transformation | Resulting Bioisostere | Potential Advantage |

| Amide Bioisosteres | Condensation of aldehydes with a phosphonium salt of a Meyer's oxazine (B8389632) from this compound. researchgate.netresearchgate.net | (Z)-α-fluoro-α,β-unsaturated aldehydes. researchgate.netresearchgate.net | Increased lipophilicity and metabolic stability. researchgate.net |

| Dipeptide Isosteres | Tandem reduction-olefination of 2-acyl-2-fluoro-2-phosphonoacetates. researchgate.net | Fluoroalkene peptidomimetics. researchgate.net | Mimic peptide structure with altered properties. researchgate.net |

Potential for Enzyme Inhibition or Receptor Binding Studies

While direct studies on this compound as an enzyme inhibitor or receptor ligand are not extensively documented, its derivatives have shown promise in this area. For example, fluoroallylamines synthesized from intermediates derived from this compound have been investigated as potent inhibitors of dipeptidyl peptidase II (DPP-II) and as potential acyclonucleoside analogue enzyme inhibitors. researchgate.net

The electrophilic nature of the carbon atom attached to the bromine, fluorine, and nitrile groups in this compound suggests it could act as a reactive species capable of covalent modification of biological macromolecules. This reactivity could be harnessed to design irreversible inhibitors of enzymes where a nucleophilic residue in the active site could be targeted.

Receptor binding assays, which are crucial for drug discovery, could be employed to screen this compound and its derivatives for affinity to various receptors. nih.govoncodesign-services.com Techniques such as those using radiolabeled ligands can determine the binding affinity (Kd) and the maximal number of binding sites (Bmax). nih.gov For instance, studies on the sigma-2 receptor have utilized such assays to characterize the binding of new ligands. upenn.edu Given the structural uniqueness of this compound, it could serve as a scaffold for developing novel ligands for a range of receptors.

Theoretical Models for Biological Activity Prediction

Predicting the biological activity of chemical compounds through computational methods is a rapidly advancing field that can accelerate drug discovery and toxicological assessment. nih.govbmc-rm.org Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a compound with its biological activity. nih.govbio-hpc.eu These models can be used to predict the activity of new compounds and to optimize lead compounds. nih.gov

For a novel compound like this compound, a QSAR study would involve compiling a dataset of structurally related compounds with known biological activities. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. These descriptors, along with the biological activity data, would be used to build a predictive model. nih.gov

Another powerful computational approach is molecular docking, which predicts the preferred orientation of a molecule when bound to a receptor. nih.govnih.gov This technique could be used to hypothetically place this compound or its derivatives into the binding sites of various enzymes or receptors to estimate the strength of the interaction.

The table below outlines how theoretical models could be applied to this compound.

| Modeling Technique | Application to this compound | Information Gained |

| QSAR | Predict biological activities based on its structural features and comparison to known active molecules. nih.govbio-hpc.eu | Potential therapeutic effects or toxicity profile. bmc-rm.org |

| Molecular Docking | Simulate the binding of this compound to the active sites of enzymes or receptors. nih.govnih.gov | Binding affinity and mode of interaction. nih.gov |

| PASS (Prediction of Activity Spectra for Substances) | Predict a wide range of biological activities based on its chemical structure. bmc-rm.orgresearchgate.net | A broad spectrum of potential biological effects. researchgate.net |

Methodologies for Studying Chemical-Biological System Interactions

Several advanced analytical techniques can be employed to investigate the interactions of this compound with biological systems at a molecular level.

Affinity Chromatography: This technique is based on the specific binding interaction between a molecule and a stationary phase. youtube.comyoutube.com A column could be prepared with an immobilized biological target (e.g., an enzyme or receptor), and a solution containing this compound could be passed through it. nih.govnih.gov If the compound binds to the target, it will be retained on the column, allowing for the study of the binding affinity and kinetics. nih.gov This method is also valuable for purifying proteins that interact with the compound. nih.gov

Live-Cell Imaging: This powerful technique allows for the visualization of dynamic cellular processes in real-time. thermofisher.comnih.gov By labeling this compound with a fluorescent tag, its uptake, subcellular localization, and interaction with specific cellular components could be monitored. nih.govbiorxiv.org Live-cell imaging can provide crucial insights into the compound's mechanism of action and potential off-target effects. rsc.org For example, it can be used to observe if the compound induces changes in protein localization or triggers specific signaling pathways. thermofisher.com

The following table summarizes these methodologies and their potential applications for studying this compound.

| Methodology | Principle | Potential Application for this compound |

| Affinity Chromatography | Separation based on specific molecular binding interactions. youtube.com | Identifying and characterizing protein targets of this compound. nih.gov |

| Live-Cell Imaging | Real-time visualization of cellular processes using fluorescence. thermofisher.comnih.gov | Tracking the compound's distribution within living cells and observing its effects on cellular structures and functions. biorxiv.org |

Environmental Fate and Green Chemistry Considerations

Evaluation of Synthetic Pathways for Environmental Impact

The environmental impact of a chemical is not solely determined by its intrinsic properties but also by the route of its synthesis. Traditional methods for producing halogenated nitriles can involve hazardous reagents and generate significant waste streams. For instance, some conventional syntheses of fluorinated compounds rely on toxic and corrosive agents like hydrogen fluoride (B91410) (HF) or fluorine gas (F2). numberanalytics.com Similarly, bromination reactions have historically used elemental bromine, which poses handling risks. nih.gov

A greener approach to synthesizing bromofluoroacetonitrile would prioritize the use of less hazardous starting materials and reagents. For example, a method for synthesizing fluoroacetonitrile (B113751) utilizes an acetonitrile (B52724) derivative and an inorganic fluoride salt in a polar organic solvent, avoiding highly toxic materials and shortening the process, which is conducive to industrial-scale production with reduced environmental pollution. google.com The use of a bromide/bromate couple in an aqueous acidic medium has been presented as a safer and more environmentally friendly alternative to liquid bromine for bromination reactions. societechimiquedefrance.fr

The environmental performance of different synthetic routes can be quantitatively compared using green chemistry metrics. Life Cycle Assessment (LCA) is a comprehensive tool for analyzing potential environmental impacts throughout a product's life cycle. researchgate.net Key metrics in evaluating the greenness of a synthetic pathway include atom economy, E-factor (environmental factor), and process mass intensity (PMI).

Table 9.1.1: Comparison of Green Chemistry Metrics for Halogenation Strategies

| Metric | Traditional Halogenation (e.g., using elemental Br2) | Greener Halogenation (e.g., using NaBr/NaBrO3) |

| Atom Economy | Lower, due to the generation of stoichiometric byproducts. | Higher, as more atoms from the reagents are incorporated into the final product. |

| E-Factor | Higher, indicating more waste generated per kilogram of product. | Lower, reflecting a more environmentally benign process. |

| Process Mass Intensity (PMI) | Higher, signifying a larger mass of materials used relative to the mass of the product. | Lower, indicating a more efficient use of resources. |

| Reagent Hazard | High (toxic, corrosive). | Low to moderate (stable, non-hazardous solids). societechimiquedefrance.fr |

| Solvent Usage | Often involves volatile organic compounds (VOCs). | Can be performed in aqueous media, reducing the need for organic solvents. societechimiquedefrance.fr |

This table provides a generalized comparison. Specific values would depend on the exact reaction conditions and substrates.

The choice of solvent also plays a crucial role in the environmental impact of a synthesis. The use of fluorinated solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) in electrosynthesis, while effective, raises environmental concerns due to their persistence and potential biological threats as per- and polyfluoroalkyl substances (PFAS). acs.org Therefore, the development of synthetic routes in greener solvents, such as water or recyclable organic solvents, is a key objective. acs.org

Biodegradation and Environmental Transformation Studies

The persistence of a chemical in the environment is a significant concern. Halogenated organic compounds can be resistant to degradation, leading to their accumulation. nih.gov The strong carbon-fluorine bond, one of the strongest in organic chemistry, contributes to the high stability and persistence of many organofluorine compounds. tandfonline.comwikipedia.org Organobromine compounds also exhibit a range of environmental behaviors, with some being persistent and capable of long-range transport. researchgate.netliverpooluniversitypress.co.uk

Haloacetonitriles (HANs) are recognized as a class of nitrogenous disinfection byproducts in drinking water and are known to be more cytotoxic and genotoxic than regulated trihalomethanes and haloacetic acids. waterrf.org The degradation behavior of HANs is a subject of ongoing research to mitigate their presence in water systems. waterrf.org

Microorganisms have evolved a wide array of enzymes and pathways to degrade synthetic chemicals, including halogenated compounds. nih.gov The biodegradation of a compound like this compound would likely involve enzymatic cleavage of the carbon-halogen bonds. The relative ease of these cleavage reactions would determine the compound's persistence.

Table 9.2.1: Factors Influencing the Biodegradation of Halogenated Acetonitriles

| Factor | Influence on Biodegradation |

| Number of Halogens | Increased halogenation can sometimes decrease the rate of biodegradation. |

| Type of Halogen | The C-Br bond is generally weaker than the C-F bond, suggesting the bromine atom might be more susceptible to initial enzymatic attack. |

| Microbial Community | The presence of specific microbial consortia with appropriate dehalogenase enzymes is crucial for degradation. nih.gov |

| Environmental Conditions | Factors such as temperature, pH, and the availability of other nutrients can significantly affect biodegradation rates. who.int |

| Acclimatization | Microbial populations can adapt over time to degrade novel compounds, increasing the rate of degradation. who.int |

The atmospheric fate of related compounds is also an important consideration. For fluoroacetonitrile (CH2FCN), it has been noted that the inclusion of C-H bonds in fluorinated molecules can potentially lower their global warming potential (GWP) by making them more susceptible to atmospheric degradation. mdpi.com Volatile organobromine compounds have the potential to reach the upper atmosphere and contribute to ozone depletion. ecs-env.com

Considerations for Sustainable Synthesis and Green Chemistry Principles

The principles of green chemistry provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. tandfonline.com Applying these principles to the synthesis of this compound is essential for minimizing its environmental impact.

Key Green Chemistry Principles for this compound Synthesis:

Prevention: It is better to prevent waste than to treat or clean up waste after it has been created. This involves optimizing reactions for high yield and selectivity.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org

Less Hazardous Chemical Syntheses: Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. numberanalytics.com This includes avoiding toxic reagents like elemental bromine and highly corrosive acids. nih.gov

Designing Safer Chemicals: Chemical products should be designed to affect their desired function while minimizing their toxicity and persistence in the environment. societechimiquedefrance.fr

Safer Solvents and Auxiliaries: The use of auxiliary substances (e.g., solvents, separation agents) should be made unnecessary or innocuous wherever possible. The development of syntheses in green solvents like water or the use of catalyst-free methods in alcoholic solvents are examples of this principle in action. acs.org

Design for Energy Efficiency: Energy requirements for chemical processes should be recognized for their environmental and economic impacts and should be minimized. Conducting reactions at ambient temperature and pressure is ideal. acs.org

Use of Renewable Feedstocks: A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable. The use of bio-based starting materials is a growing area of interest. mdpi.com

Reduce Derivatives: Unnecessary derivatization (use of blocking groups, protection/deprotection, temporary modification of physical/chemical processes) should be minimized or avoided if possible because such steps require additional reagents and can generate waste.

Catalysis: Catalytic reagents (as selective as possible) are superior to stoichiometric reagents. The use of catalysts can enhance reaction efficiency and reduce waste. rsc.org

Design for Degradation: Chemical products should be designed so that at the end of their function they can break down into innocuous degradation products and not persist in the environment. societechimiquedefrance.fr

Real-time Analysis for Pollution Prevention: Analytical methodologies need to be further developed to allow for real-time monitoring and control prior to the formation of hazardous substances.

Inherently Safer Chemistry for Accident Prevention: Substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents, including releases, explosions, and fires.

Recent advancements in sustainable fluorination and halogenation chemistry offer pathways to greener syntheses. For instance, the development of fluorinating agents from common fluoride salts presents a more sustainable alternative to traditional methods. bioengineer.org Similarly, enzymatic and biocatalytic approaches are being explored for halogenation reactions, offering high selectivity under mild conditions. wur.nl

Assessment of Environmental Safety Profiles in Fluorinated Compound Production

The production of fluorinated compounds, while providing materials with unique and valuable properties, carries a responsibility to ensure environmental safety. The environmental impact of manufacturing processes can be high, though it can be improved through investment in new technologies and adherence to green chemistry principles. societechimiquedefrance.fr

A significant concern with some fluorinated compounds is their persistence, bioaccumulation, and potential toxicity (PBT). numberanalytics.com For instance, certain perfluorinated compounds have been found to be highly persistent in the environment and can accumulate in living organisms. societechimiquedefrance.fr This has led to increased regulatory scrutiny and a push towards developing less persistent alternatives. numberanalytics.com

The environmental safety assessment of a compound like this compound would need to consider several factors:

Persistence: How long does the compound remain in the environment before being degraded?

Bioaccumulation Potential: Does the compound accumulate in the tissues of living organisms?

Toxicity: What are the potential harmful effects on various organisms?

Atmospheric Impact: Does the compound contribute to ozone depletion or global warming?

Table 9.4.1: Environmental Safety Considerations for Fluorinated and Brominated Compounds

| Environmental Aspect | Fluorinated Compounds | Brominated Compounds | Implications for this compound |

| Persistence | High for many perfluorinated compounds due to the strong C-F bond. wikipedia.org | Variable, with some compounds being persistent organic pollutants (POPs). | The presence of both halogens necessitates careful study of its environmental lifetime. |

| Bioaccumulation | Some fluorinated surfactants (e.g., PFOS, PFOA) are known to bioaccumulate. wikipedia.org | Some brominated flame retardants bioaccumulate in food chains. liverpooluniversitypress.co.uk | The potential for bioaccumulation would need to be assessed experimentally. |

| Toxicity | Varies widely; some are relatively inert, while others can have toxic metabolites. nih.gov | Some organobromines are known to have adverse health effects. researchgate.net | A full toxicological profile would be required for a comprehensive safety assessment. |

| Atmospheric Impact | Many fluorinated compounds are potent greenhouse gases. wikipedia.org | Volatile organobromines can contribute to ozone depletion. ecs-env.com | The volatility and atmospheric chemistry of the compound would need to be evaluated. |

The move towards "benign by design" in the chemical industry aims to create molecules that are both effective for their intended purpose and have a favorable environmental and toxicological profile. For lightly fluorinated compounds, it is suggested that high activity coupled with relatively facile degradation pathways can lead to a favorable risk-benefit balance. societechimiquedefrance.fr The development of PFAS-free synthesis routes for fluorinated compounds is a significant step towards more environmentally friendly chemical production. uva.nl

Future Research Directions and Emerging Trends for Bromofluoroacetonitrile

Exploration of Novel Synthetic Pathways

The development of efficient and stereoselective synthetic routes to bromofluoroacetonitrile is a primary area of future research. While classical methods for the synthesis of halogenated nitriles exist, emerging trends in synthetic organic chemistry offer new avenues for more sustainable and atom-economical processes.

Future research will likely focus on the development of catalytic asymmetric methods to control the stereochemistry at the carbon center bearing the bromine and fluorine atoms. Modern fluorination and bromination techniques are expected to play a pivotal role. thermofisher.comnumberanalytics.com

Key areas of exploration include:

Asymmetric Electrophilic and Nucleophilic Fluorination: The use of chiral fluorinating agents or catalysts to introduce fluorine enantioselectively is a promising strategy. numberanalytics.commdpi.com Researchers may explore the use of advanced reagents like Selectfluor in combination with chiral ligands or organocatalysts. numberanalytics.com